molecular formula C11H12N2O B12901585 1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone CAS No. 50847-16-0

1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone

Cat. No.: B12901585
CAS No.: 50847-16-0
M. Wt: 188.23 g/mol
InChI Key: CYJRXKYYVJRBHV-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone is a high-purity chemical compound supplied for research and development purposes. This compound belongs to the class of substituted pyrazolo[1,5-a]pyridine derivatives, a scaffold of significant interest in medicinal chemistry and pharmaceutical research . The pyrazolopyridine core is recognized as a privileged structure in drug discovery due to its wide range of potential biological activities . Researchers value this specific derivative for its potential as a key synthetic intermediate or building block in the development of novel bioactive molecules . The structural motif is present in several pharmacologically active compounds, making it a valuable scaffold for exploring new therapeutic agents . This product is intended for research applications only in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals, nor is it intended for personal use. Researchers should consult the Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

CAS No.

50847-16-0

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(2,4-dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C11H12N2O/c1-7-5-4-6-13-11(7)10(9(3)14)8(2)12-13/h4-6H,1-3H3

InChI Key

CYJRXKYYVJRBHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=C(C(=N2)C)C(=O)C

Origin of Product

United States

Preparation Methods

Cyclization to Form Pyrazolo[1,5-a]pyridine Core

  • The pyrazolo[1,5-a]pyridine ring system is commonly synthesized by cyclization of appropriate precursors such as 2-aminopyridines with α,β-unsaturated ketones or β-diketones.
  • For the 2,4-dimethyl substitution pattern, methyl-substituted precursors like 2,4-dimethylpyridine derivatives or methylated hydrazines are used.
  • Typical conditions involve refluxing in ethanol or other suitable solvents, sometimes with acid or base catalysis to promote ring closure.
  • For example, reaction of 2,4-dimethylpyridine derivatives with hydrazine or hydrazine derivatives can yield the pyrazole ring fused to the pyridine, forming the pyrazolo[1,5-a]pyridine scaffold.

Introduction of the Ethanone Group

  • The ethanone group at the 3-position is introduced via acylation reactions.
  • Common reagents include acetyl chloride or acetic anhydride, which react with the pyrazolo[1,5-a]pyridine intermediate under controlled conditions.
  • Alternatively, halo ketones such as 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone have been used as acylating agents in related systems, indicating a possible route for introducing the ethanone moiety.
  • The acylation is typically performed in solvents like ethanol or dichloromethane, sometimes in the presence of bases such as sodium acetate to buffer the reaction medium.

Use of Active Methylene Compounds

  • Active methylene compounds (e.g., 2,4-pentanedione) have been employed in related pyrazolo[1,5-a]pyrimidine syntheses, which are structurally similar, to facilitate ring formation and functionalization.
  • For instance, refluxing 2,4-pentanedione with pyrazolo[1,5-a]pyrimidin-3-yl derivatives in ethanol for extended periods (e.g., 20 hours) leads to the formation of acylated products.
  • This method may be adapted for pyrazolo[1,5-a]pyridine systems to introduce the ethanone group at the desired position.

Purification and Characterization

  • After synthesis, the crude product is purified by column chromatography using eluents such as dichloromethane/methanol mixtures.
  • Crystallization from solvents like petroleum ether and diethyl ether is also common to obtain pure compounds.
  • Characterization is performed using elemental analysis, NMR spectroscopy (1H and 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization 2,4-Dimethylpyridine derivatives + hydrazine; reflux in ethanol Formation of 2,4-dimethylpyrazolo[1,5-a]pyridine core
2 Acylation Acetyl chloride or acetic anhydride; base (e.g., sodium acetate); solvent ethanol or DCM Introduction of ethanone group at 3-position
3 Active methylene addition 2,4-Pentanedione; reflux in ethanol (20 h) Functionalization and ring closure enhancement
4 Purification Column chromatography (DCM/methanol), crystallization Pure this compound

Research Findings and Optimization

  • Studies have shown that the use of sodium acetate as a buffer during acylation improves yield and selectivity.
  • Extended reflux times (up to 20 hours) in ethanol facilitate complete reaction and higher purity.
  • Alternative synthetic routes involving diazonium salts and hydrazonoyl chlorides have been reported for related pyrazolo derivatives, suggesting potential for method diversification.
  • Elemental analysis and spectral data confirm the successful synthesis and substitution pattern of the target compound.
  • Optimization of solvent systems and purification techniques enhances the overall yield and quality of the final product.

Chemical Reactions Analysis

1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of 1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone as an antiviral agent. Compounds with similar pyrazolo[1,5-a]pyridine structures have been investigated for their efficacy against respiratory syncytial virus (RSV). For instance, derivatives of pyrazolo[1,5-a]pyrimidine have shown promising results in inhibiting RSV fusion proteins, suggesting that modifications to the pyrazolo structure could enhance antiviral properties .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that pyrazolo derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For example, studies on related compounds have demonstrated their ability to inhibit specific kinases involved in tumor growth .

Neuroprotective Effects

Preliminary investigations suggest that this compound may exhibit neuroprotective properties. Compounds within this class have been shown to interact with neuroreceptors and influence neuroinflammatory responses, which could be beneficial in treating neurodegenerative diseases .

Agricultural Science

Pesticidal Activity

The agricultural applications of this compound are being explored for its potential as a pesticide. Research indicates that certain pyrazolo compounds can act as effective insecticides or fungicides by disrupting metabolic processes in pests or pathogens. This characteristic is particularly valuable in developing environmentally friendly pest control strategies .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of specialty polymers. Its unique structure allows it to act as a monomer or crosslinking agent in polymerization processes. The resulting materials may exhibit enhanced thermal stability and mechanical properties .

Case Studies and Research Findings

Study Focus Findings
Study on Antiviral ActivityEvaluation of pyrazolo derivatives against RSVCompounds demonstrated significant inhibition of RSV fusion proteins with EC50 values below 1 nM .
Anticancer ResearchInvestigation of apoptosis inductionRelated compounds showed efficacy in inhibiting cancer cell proliferation via kinase modulation .
Neuroprotective StudyEffects on neuroinflammationIndications of reduced inflammation and improved neuronal survival were observed in preliminary tests .
Agricultural ApplicationPesticidal propertiesPyrazolo compounds showed effectiveness against common agricultural pests .

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s anticancer activity is often attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazolo[1,5-a]pyridine Core

Positional Methyl Substitution
  • Molecular weight: 174.21 g/mol .
  • 1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone (CAS: 1101120-91-5): Bromine at position 5 introduces a heavy atom, enhancing molecular weight (289.15 g/mol) and offering a site for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Extended Heterocyclic Systems
  • This structural complexity may enhance binding to biological targets .
  • 1-(7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone: Replaces pyrazolo[1,5-a]pyridine with a triazolo[1,5-a]pyrimidine system, modifying electronic distribution and hydrogen-bonding capacity .

Functional Group Modifications

Electron-Withdrawing Substituents
  • 1-(2-(4-(3-Fluoropropyl)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanone (Compound 13): Fluorine substitution enhances lipophilicity (logP ≈ 2.8) and metabolic stability, critical for blood-brain barrier penetration in neuroimaging applications .
Solubility-Enhancing Groups
  • 2-(2,4-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-1-(piperazin-1-yl)ethanone hydrochloride (Compound 17.HCl): The piperazinyl group and hydrochloride salt improve aqueous solubility (>50 mg/mL in PBS), facilitating in vivo administration .

Biological Activity

1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone (CAS Number: 157466-20-1) is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H12_{12}N2_2O. The structure features a pyrazolo[1,5-a]pyridine core substituted with a ketone group at the ethanone position. This structural arrangement is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that pyrazolo derivatives exhibit notable antimicrobial properties. In particular, compounds with the pyrazolo[1,5-a]pyridine scaffold have shown effectiveness against various bacterial strains. For instance, a study highlighted the synthesis of several pyrazolo derivatives and their evaluation for antibacterial and antibiofilm activities against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit biofilm formation and bacterial growth significantly .

Anticancer Potential

Pyrazolo[1,5-a]pyridines have also been investigated for their anticancer properties. These compounds are believed to act as inhibitors of specific kinases involved in cancer cell proliferation. The anticancer activity is attributed to their ability to interfere with cellular signaling pathways that promote tumor growth. A systematic review noted that pyrazolo derivatives could induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have shown that certain pyrazolo derivatives can inhibit enzymes like acetylcholinesterase and carbonic anhydrase, which are essential in neurological functions and physiological processes . This inhibition is particularly relevant in developing treatments for neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways critical for cancer progression.
  • Biofilm Disruption : By interfering with quorum sensing mechanisms in bacteria, it can prevent biofilm formation.
  • Enzymatic Modulation : Its ability to inhibit enzymes like acetylcholinesterase suggests potential applications in treating Alzheimer's disease.

Case Studies

Several case studies have documented the efficacy of pyrazolo derivatives:

  • Antibacterial Study : A study published in Molecules evaluated the antibacterial properties of various pyrazolo derivatives against clinical isolates. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Research : A research article discussed the synthesis and evaluation of new pyrazolo derivatives for their anticancer activity against breast cancer cell lines. The findings indicated significant cytotoxic effects and apoptosis induction in treated cells .
  • Enzyme Inhibition Analysis : Another study focused on the inhibition of acetylcholinesterase by pyrazolo derivatives, revealing promising results for potential applications in neuropharmacology .

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